

A Comprehensive Technical Guide to 1,3-Capryloyl-2-oleoylglycerol

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Compound of Interest

Compound Name: 1,3-Capryloyl-2-oleoylglycerol

Cat. No.: B3026218

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structured triglyceride **1,3-Capryloyl-2-oleoylglycerol**, a compound of interest for various research and development applications. This document covers its chemical identifiers, potential therapeutic applications, detailed experimental protocols for its synthesis and analysis, and relevant metabolic pathways. The information is presented to support professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

1,3-Capryloyl-2-oleoylglycerol is a triglyceride with caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions and oleic acid (a long-chain unsaturated fatty acid) at the sn-2 position of the glycerol backbone.^[1] This specific arrangement classifies it as a structured lipid.

Table 1: Chemical Identifiers for **1,3-Capryloyl-2-oleoylglycerol**^[1]

Identifier	Value
CAS Number	109796-58-9
Synonyms	1,3-Dioctanoyl-2-Oleoyl Glycerol, 1,3-Caprylin-2-Olein, TG(8:0/18:1/8:0)
Molecular Formula	C ₃₇ H ₆₈ O ₆
Molecular Weight	608.9 g/mol
InChIKey	AQMIKCLTKVMFHY-ZCXUNETKSA-N

Table 2: Physicochemical Properties of **1,3-Capryloyl-2-oleoylglycerol**[1]

Property	Value
Physical State	Liquid
Solubility	Slightly soluble in methanol and water

Potential Applications and Biological Activity

Structured triglycerides like **1,3-Capryloyl-2-oleoylglycerol** are gaining attention in the fields of nutrition and drug delivery. The presence of both medium-chain and long-chain fatty acids in a specific configuration can influence their metabolic fate and physiological effects.

Cholesterol Regulation

Research has indicated that 1,3-dioctanoyl-2-oleoyl glycerol may play a role in cholesterol management. In a diet-induced hamster model of hypercholesterolemia, the replacement of dietary coconut oil with 1,3-dioctanoyl-2-oleoyl glycerol resulted in a reduction of total cholesterol levels in both the plasma and the aorta.[1]

Drug Delivery

Structured triglycerides are being explored as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles. The specific physicochemical

properties of these lipids, including their melting point and enzymatic susceptibility, can be tailored for controlled drug release and improved bioavailability.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **1,3-Capryloyl-2-oleoylglycerol** is not readily available in the cited literature, a general and effective method can be adapted from established protocols for similar structured triglycerides. The most common and specific method is enzymatic synthesis using a sn-1,3-specific lipase.

Enzymatic Synthesis of 1,3-Capryloyl-2-oleoylglycerol (Adapted Protocol)

This protocol describes the synthesis via enzymatic acidolysis of triolein with caprylic acid, catalyzed by a sn-1,3-specific immobilized lipase.

Materials:

- Triolein (high purity)
- Caprylic Acid (high purity)
- Immobilized sn-1,3-specific lipase (e.g., from *Rhizomucor miehei*)
- n-Hexane (for solvent-based reaction, optional)
- Acetone (for purification)
- Diatomaceous earth (for enzyme filtration)

Equipment:

- Jacketed glass reactor with overhead stirrer and temperature control
- Vacuum pump
- Rotary evaporator

- Filtration apparatus
- High-Performance Liquid Chromatography (HPLC) system
- Gas Chromatography (GC) system

Procedure:

- Reaction Setup:
 - In a jacketed glass reactor, combine triolein and caprylic acid. A molar ratio of triolein to caprylic acid of 1:10 to 1:12 is recommended to drive the reaction towards the desired product.
 - For a solvent-free system, gently heat the mixture to the desired reaction temperature (e.g., 60-70°C) with continuous stirring to ensure homogeneity.
 - For a solvent-based system, dissolve the substrates in n-hexane.
- Enzymatic Reaction:
 - Add the immobilized sn-1,3-specific lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total substrates.
 - Maintain the reaction at the optimal temperature for the chosen lipase (e.g., 60-70°C) with constant stirring for a period of 4 to 24 hours. The progress of the reaction can be monitored by analyzing small aliquots using TLC, GC, or HPLC.
- Enzyme Removal:
 - Upon completion of the reaction, cool the mixture and add n-hexane to reduce viscosity.
 - Remove the immobilized enzyme by filtration, for instance, through a bed of diatomaceous earth. The enzyme can be washed with hexane and potentially reused.
- Purification:
 - Solvent Evaporation: Remove the n-hexane from the filtrate using a rotary evaporator.

- **Removal of Excess Free Fatty Acids:** The crude product will contain unreacted caprylic acid. This can be removed by molecular distillation or by washing with a weak alkaline solution (e.g., dilute sodium bicarbonate or potassium hydroxide solution) followed by water washes until neutral.
- **Fractional Crystallization (optional):** To further purify the **1,3-Capryloyl-2-oleoylglycerol** from other triglyceride species, fractional crystallization from acetone at low temperatures can be employed. Dissolve the product in warm acetone and then cool it down to crystallize the desired triglyceride. The purified product is then collected by filtration.

Analytical Characterization

The purity and structure of the synthesized **1,3-Capryloyl-2-oleoylglycerol** should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	To determine the triglyceride profile and quantify the purity of the final product. A reversed-phase C18 column is commonly used.
Gas Chromatography (GC)	To analyze the fatty acid composition of the synthesized triglyceride after transesterification to fatty acid methyl esters (FAMES).
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	To confirm the chemical structure and the positional distribution of the caprylic and oleic acids on the glycerol backbone.

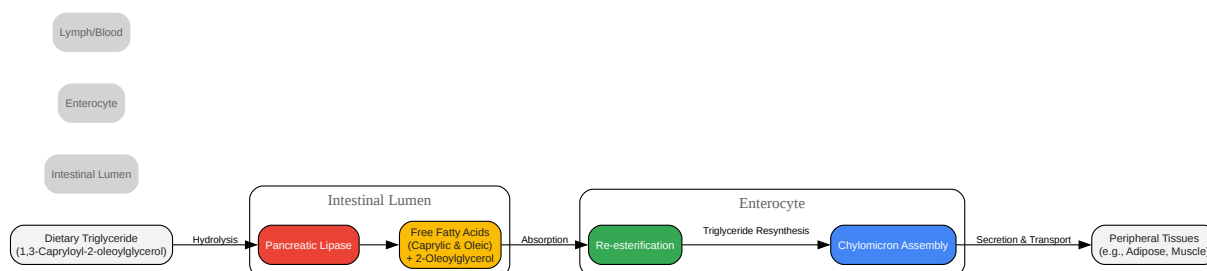
Signaling and Metabolic Pathways

Specific signaling pathways directly involving **1,3-Capryloyl-2-oleoylglycerol** have not been extensively elucidated. However, as a triglyceride, its metabolism follows the general pathways of lipid digestion, absorption, and transport. The constituent fatty acids, caprylic acid and oleic acid, can have their own distinct metabolic effects. For instance, caprylic acid has been shown

to influence lipid metabolism and inflammatory responses through pathways such as the ABCA1/p-JAK2/p-STAT3 signaling pathway.[2]

General Triglyceride Metabolism

Upon ingestion, triglycerides are hydrolyzed by lipases in the gastrointestinal tract into free fatty acids and monoacylglycerols. These are then absorbed by enterocytes, re-esterified back into triglycerides, and packaged into chylomicrons for transport in the lymph and bloodstream to various tissues for energy or storage.



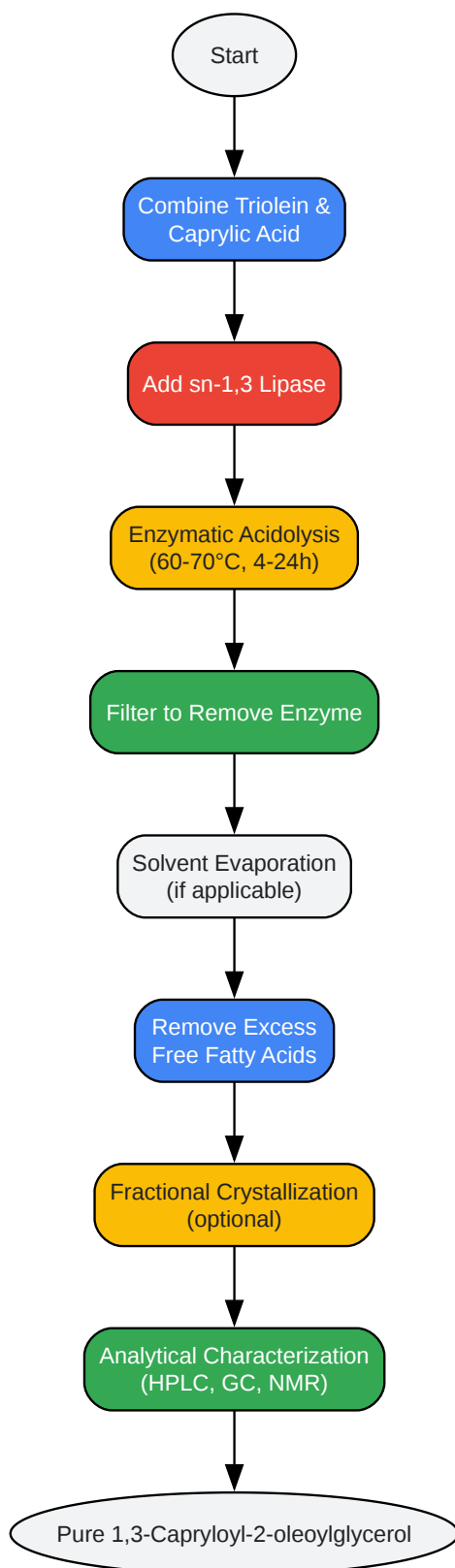
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Caption: General metabolic pathway of dietary triglycerides.

Experimental and Logical Workflows

Workflow for Enzymatic Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **1,3-Capryloyl-2-oleoylglycerol** as described in the experimental protocol.



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Caption: Experimental workflow for the synthesis and purification of **1,3-Capryloyl-2-oleoylglycerol**.

Conclusion

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride with defined chemical properties and potential applications in health and drug delivery. This guide provides a foundational understanding of this compound, including adaptable protocols for its synthesis and characterization. Further research is warranted to fully elucidate its specific biological functions and signaling pathways, which will be crucial for its development into therapeutic or nutraceutical products.

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